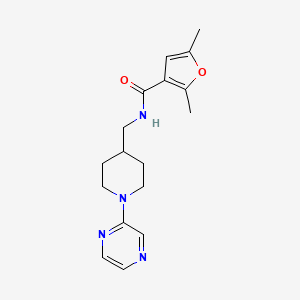

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-12-9-15(13(2)23-12)17(22)20-10-14-3-7-21(8-4-14)16-11-18-5-6-19-16/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEYKPNWWXZAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of dimethyl groups at the 2 and 5 positions. The carboxamide group is then introduced through an amidation reaction. The final step involves the attachment of the pyrazinyl-piperidinyl moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrazinyl-piperidinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of pyrazine and piperidine exhibit significant anti-cancer properties. The compound's structure suggests potential interactions with various molecular targets involved in cancer progression.

- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can interfere with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Neuropharmacology

The piperidine component of the compound is known for its neuroactive properties. Research has explored its potential as a treatment for neurodegenerative diseases.

- Potential Benefits : It may enhance cognitive functions or provide neuroprotective effects against conditions like Alzheimer's disease. Compounds that target neurotransmitter systems, particularly those involving dopamine and serotonin receptors, have been investigated for their efficacy in improving memory and learning .

Tankyrase Inhibition

Tankyrases are enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling pathways. The compound has been studied as a potential tankyrase inhibitor.

- Research Findings : Inhibitors of tankyrase have shown promise in treating cancers that are driven by Wnt signaling. By inhibiting these enzymes, the compound could potentially disrupt cancer cell growth and proliferation .

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds, providing insights into their potential applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2,5-dimethylfuran: A simpler furan derivative with similar structural features.

N-(pyrazin-2-yl)piperidine: Shares the pyrazinyl-piperidinyl moiety.

Furan-3-carboxamide: Contains the furan ring and carboxamide group.

Uniqueness

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

The compound 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide includes a furan ring, a pyrazine moiety, and a piperidine group. This unique combination potentially influences its interaction with biological targets.

- Anticancer Activity : Research indicates that pyrazole derivatives, similar to this compound, exhibit significant anticancer properties. They are known to inhibit key signaling pathways involved in tumor growth and metastasis, such as the BRAF(V600E) and EGFR pathways .

- Antimicrobial Properties : Compounds containing pyrazine and piperidine structures have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .

- Neurological Effects : Some derivatives of piperidine are explored for their potential as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

| Activity | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | Pyrazole derivative | 0.08 - 1.41 | |

| Antimicrobial | Pyrazine-piperidine analogs | 5 - 20 | |

| Muscarinic Antagonism | Piperidine derivatives | Not specified |

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

- Antimicrobial Testing : In vitro studies on pyrazine derivatives demonstrated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The exact mechanisms were linked to the disruption of cellular functions critical for bacterial survival .

- Neurological Applications : Research into piperidine-based compounds has highlighted their potential in treating cognitive impairments by selectively targeting muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazine-piperidine core followed by coupling with the furan-carboxamide moiety. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs minimize experimental runs while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error approaches .

Q. What spectroscopic techniques are critical for characterizing structural integrity, and how should conflicting data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups (amide, pyrazine). Discrepancies in spectral data (e.g., unexpected peaks in NMR) should be addressed by cross-referencing with computational models (DFT-based chemical shift predictions) and repeating synthesis under controlled conditions to rule out impurities .

Q. How can researchers design experiments to evaluate the compound’s interaction with enzymatic targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Dose-response assays (e.g., IC₅₀ determination) with positive/negative controls are critical. For ambiguous results, employ orthogonal techniques like fluorescence polarization or X-ray crystallography to validate binding modes .

Q. What purification techniques are suitable given the compound’s solubility and functional groups?

- Methodological Answer : Reverse-phase HPLC with C18 columns is effective for polar heterocycles. Solvent selection (e.g., acetonitrile/water gradients) should account for the compound’s logP. For scale-up, flash chromatography with silica gel and ethyl acetate/hexane mixtures can separate amide derivatives .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into experimental design for synthesis?

- Methodological Answer : Transition-state modeling (e.g., using Gaussian or ORCA) identifies energy barriers in key steps like amide coupling. Machine learning (ML)-driven tools (e.g., Bayesian optimization) can predict optimal conditions (solvent, temperature) by training on historical reaction data. Experimental validation via high-throughput screening validates computational predictions .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Conduct pharmacokinetic studies (plasma stability, metabolic profiling via LC-MS) to assess absorption. Parallel testing of structural analogs (e.g., modifying the pyrazine substituent) isolates critical pharmacophores. In vivo efficacy should be correlated with target engagement assays (e.g., PET imaging) .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this heterocyclic framework?

- Methodological Answer : Synthesize analogs with targeted substitutions (e.g., methyl → trifluoromethyl on the furan ring) and test against biological targets. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses. Free-energy perturbation (FEP) calculations refine SAR by predicting ΔΔG values for substitutions .

Q. What methodologies improve reaction yield predictions for analogs using machine learning?

- Methodological Answer : Train ML models (e.g., random forest, neural networks) on datasets of reaction conditions, yields, and molecular descriptors (Morgan fingerprints, DFT-calculated properties). Validate with leave-one-out cross-validation and experimental testing. Feature importance analysis identifies yield-limiting factors (e.g., steric hindrance in the piperidine ring) .

Key Considerations for Data Interpretation

- Conflicting Spectroscopic Data : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities .

- Biological Assay Variability : Use standardized protocols (e.g., CLIA guidelines) and include replicates to mitigate batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.